ACY-775

Description

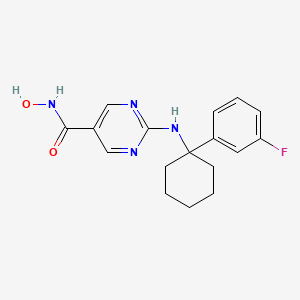

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBURCQQEUNLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ACY-775: A Technical Guide to a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to HDAC6 and this compound

Histone Deacetylase 6 (HDAC6) is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1][2] This distinct substrate specificity makes HDAC6 a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound is a small molecule inhibitor belonging to the pyrimidine hydroxyl amide class, designed for potent and selective inhibition of HDAC6.[3] Its ability to cross the blood-brain barrier allows for the investigation of HDAC6 function in the central nervous system (CNS).[3][4]

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency for HDAC6 with excellent selectivity over other HDAC isoforms, particularly the class I HDACs.

| Compound | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs | Reference |

| This compound | 7.5 | 60- to 1500-fold | [3][5] |

| ACY-738 | 1.7 | ~100-fold | [3] |

| Tubastatin A | 18 | ~200-fold | [3] |

Table 1: In vitro potency and selectivity of this compound and related HDAC6 inhibitors.

| HDAC Isoform | This compound IC50 |

| HDAC6 | 7.5 nM |

| Other Class II HDACs | >1 µM |

Table 2: this compound isoform specificity.[3]

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of HDAC6. By binding to the active site of the enzyme, this compound prevents the deacetylation of its target substrates. A key downstream effect of HDAC6 inhibition by this compound is the hyperacetylation of α-tubulin.[6] This post-translational modification is crucial for microtubule stability and function, impacting processes such as intracellular transport.[2] Notably, at concentrations effective for inhibiting HDAC6, this compound does not significantly alter the acetylation of histones, highlighting its selectivity for cytoplasmic targets over nuclear ones.[6]

Signaling Pathways Modulated by this compound

HDAC6 is implicated in several signaling pathways. By inhibiting HDAC6, this compound can modulate these pathways, leading to various cellular effects.

Caption: this compound inhibits HDAC6, increasing acetylated α-tubulin and promoting microtubule stability.

Caption: this compound-mediated HDAC6 inhibition leads to HSP90 hyperacetylation and degradation of client proteins.

Caption: this compound can suppress HDAC6-induced pro-inflammatory responses.[7]

Experimental Protocols

In Vitro HDAC6 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound for HDAC6.

-

Reagents and Materials:

-

Recombinant human HDAC6 enzyme.

-

Fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine).

-

Assay buffer (e.g., Tris-based buffer with salts and a reducing agent).

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate and release a fluorophore).

-

This compound stock solution (in DMSO).

-

384-well microplate.

-

Plate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the recombinant HDAC6 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.

-

In Vivo Assessment of Antidepressant-Like Effects (Tail Suspension Test)

This protocol describes an in vivo experiment in mice to evaluate the antidepressant-like properties of this compound.[3]

-

Animals and Housing:

-

Male NIH Swiss mice.

-

Housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatize animals to the facility for at least one week before the experiment.

-

-

Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).

-

Administer this compound (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

A positive control, such as the selective serotonin reuptake inhibitor citalopram, can be included.

-

-

Tail Suspension Test (TST) Procedure:

-

Thirty minutes after the injection, individually suspend each mouse by its tail from a horizontal bar using adhesive tape.

-

The suspension apparatus should be designed to prevent the mouse from climbing or escaping.

-

Record the total duration of immobility over a 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.

-

An automated system or a trained observer blind to the treatment conditions should be used for scoring.

-

-

Data Analysis:

-

Compare the mean immobility time between the this compound-treated group, the vehicle-treated group, and any positive control groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in immobility time in the this compound group compared to the vehicle group is indicative of an antidepressant-like effect.

-

Visualized Workflows and Development Logic

Caption: A generalized workflow for the preclinical evaluation of this compound.

Caption: Logical progression from the discovery of this compound to its application in disease models.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of HDAC6. Its high potency, selectivity, and brain bioavailability have enabled significant findings, particularly in the context of neurodegenerative and neuropsychiatric disorders.[3][5][8] Studies using this compound have demonstrated that selective inhibition of HDAC6 can produce antidepressant-like effects in animal models and may offer therapeutic benefits for conditions like Charcot-Marie-Tooth disease.[5][9] The insights gained from research with this compound have paved the way for the clinical development of other selective HDAC6 inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Overexpression of HDAC6 induces pro-inflammatory responses by regulating ROS-MAPK-NF-κB/AP-1 signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

ACY-775 for Charcot-Marie-Tooth Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ACY-775, a selective Histone Deacetylase 6 (HDAC6) inhibitor, and its application in preclinical research for Charcot-Marie-Tooth (CMT) disease. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting HDAC6 in CMT

Charcot-Marie-Tooth disease, a group of inherited peripheral neuropathies, is characterized by the progressive degeneration of motor and sensory nerve axons.[1] A key pathological feature in several forms of CMT, particularly axonal forms (CMT2), is the disruption of axonal transport, the crucial process of moving mitochondria, proteins, and other essential cargoes along the axon.[1][2]

This compound is a potent and selective inhibitor of HDAC6, a cytosolic enzyme that removes acetyl groups from non-histone proteins, most notably α-tubulin.[1][3] Microtubules, the "highways" for axonal transport, are polymers of tubulin. The acetylation of α-tubulin is a critical post-translational modification that promotes the stability of microtubules and enhances the binding of motor proteins like kinesin and dynein, thereby facilitating efficient axonal transport.[4][5]

In several CMT subtypes, HDAC6 activity is elevated, leading to hypoacetylation of α-tubulin, microtubule instability, and impaired axonal transport.[1][4] By selectively inhibiting HDAC6, this compound increases α-tubulin acetylation, which in turn restores microtubule stability and rescues deficits in axonal transport.[1][2] This has been shown to improve motor and sensory function in preclinical models of CMT.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound and other relevant HDAC6 inhibitors in the context of CMT research.

Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |

| This compound | 5.1 | >10,000 | >1960 | [1] |

| ACY-738 | 1.7 | 162 | 95 | [1] |

| ACY-1215 | 2.6 | 43 | 17 | [1] |

| Tubastatin A | 15 | >10,000 | >667 | [1] |

Table 2: In Vivo Efficacy of HDAC6 Inhibitors in a CMT2 Mouse Model (HSPB1S135F)

| Compound | Dosage (mg/kg, i.p.) | Treatment Duration | Outcome Measure | Improvement vs. Vehicle | Reference |

| This compound | 3 | 21 days | Compound Muscle Action Potential (CMAP) Amplitude | Significant increase, partial restoration towards wild-type levels | [1] |

| Sensory Nerve Action Potential (SNAP) Amplitude | Significant increase, partial restoration towards wild-type levels | [1] | |||

| ACY-738 | 3 | 21 days | CMAP Amplitude | Significant increase, partial restoration towards wild--type levels | [1] |

| SNAP Amplitude | Significant increase, partial restoration towards wild-type levels | [1] | |||

| ACY-1215 | 30 | 21 days | CMAP Amplitude | Significant increase, partial restoration towards wild-type levels | [1] |

| SNAP Amplitude | Significant increase, partial restoration towards wild-type levels | [1] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the preclinical evaluation of this compound for CMT.

Western Blotting for α-Tubulin Acetylation

This protocol is used to determine the level of α-tubulin acetylation in cells or tissues following treatment with an HDAC6 inhibitor.

-

Cell Lysis:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibody for Acetylated α-Tubulin: Mouse monoclonal anti-acetylated-α-tubulin (e.g., Sigma-Aldrich, T7451, 1:10,000 dilution).

-

Primary Antibody for Total α-Tubulin: Mouse monoclonal anti-α-tubulin (e.g., Sigma-Aldrich, T5168, 1:10,000 dilution) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image with a chemiluminescence imaging system.

-

-

Quantification:

-

Densitometry analysis is performed using software such as ImageJ. The ratio of acetylated α-tubulin to total α-tubulin is calculated to determine the relative level of acetylation.

-

Mitochondrial Axonal Transport Assay in Cultured Dorsal Root Ganglion (DRG) Neurons

This assay is used to visualize and quantify the movement of mitochondria along the axons of DRG neurons.

-

DRG Neuron Culture:

-

Dissect dorsal root ganglia from E13.5 mouse embryos (from a CMT model, e.g., HSPB1S135F, and wild-type littermates).

-

Dissociate ganglia into single cells using trypsin and trituration.

-

Plate neurons on glass-bottom dishes coated with poly-D-lysine and laminin.

-

Culture neurons in Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

-

-

Mitochondrial Labeling:

-

After 24-48 hours in culture, incubate neurons with a fluorescent dye that specifically labels mitochondria, such as MitoTracker Red CMXRos (e.g., 50 nM for 15-30 minutes).

-

-

Live-Cell Imaging:

-

Mount the culture dish on a temperature- and CO2-controlled stage of a confocal or spinning-disk microscope.

-

Acquire time-lapse images of axons at a rate of 1 frame every 2-5 seconds for a total of 5-10 minutes.

-

-

Data Analysis:

-

Generate kymographs from the time-lapse image series using software like ImageJ with the KymoGraph plugin. A kymograph is a graphical representation of spatial position over time, which allows for the visualization of mitochondrial movement.

-

From the kymographs, quantify the following parameters:

-

Number of motile mitochondria: Count the number of diagonal lines (representing moving mitochondria).

-

Velocity: Calculate the slope of the diagonal lines.

-

Directionality: Distinguish between anterograde (away from the cell body) and retrograde (towards the cell body) movement.

-

-

Compare these parameters between untreated and this compound-treated neurons from both wild-type and CMT model mice.

-

In Vivo Nerve Conduction Studies in a CMT Mouse Model

These electrophysiological measurements are used to assess the functional integrity of peripheral nerves in live animals.

-

Animal Model:

-

Use a relevant CMT mouse model (e.g., symptomatic HSPB1S135F mice) and age-matched wild-type controls.

-

-

This compound Administration:

-

Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).[1]

-

-

Anesthesia and Temperature Control:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Maintain the body temperature of the mouse at 37°C using a heating pad to ensure accurate and reproducible nerve conduction measurements.

-

-

Motor Nerve Conduction (Compound Muscle Action Potential - CMAP):

-

Place stimulating electrodes subcutaneously along the sciatic nerve at the sciatic notch and the ankle.

-

Place a recording electrode in the intrinsic foot muscles.

-

Deliver a supramaximal electrical stimulus at both stimulation sites and record the resulting CMAP.

-

Measure the amplitude of the CMAP, which reflects the number of conducting motor axons.

-

-

Sensory Nerve Conduction (Sensory Nerve Action Potential - SNAP):

-

Place stimulating electrodes on the tail nerve distally.

-

Place recording electrodes more proximally along the tail.

-

Deliver a supramaximal electrical stimulus and record the resulting SNAP.

-

Measure the amplitude of the SNAP, which reflects the number of conducting sensory axons.

-

-

Data Analysis:

-

Compare the CMAP and SNAP amplitudes between vehicle-treated and this compound-treated CMT mice, as well as with wild-type controls.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Signaling pathway of HDAC6 in CMT and the mechanism of action of this compound.

Caption: Preclinical experimental workflow for evaluating this compound in CMT research.

References

- 1. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicyclic-Capped Histone Deacetylase 6 Inhibitors with Improved Activity in a Model of Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 inhibitors: Translating genetic and molecular insights into a therapy for axonal CMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Novel Antidepressant Pathways: A Technical Overview of ACY-775 in Preclinical Models

For Immediate Release: A Comprehensive Analysis of the Antidepressant-like Effects of the Selective HDAC6 Inhibitor, ACY-775, in Preclinical Settings.

This technical guide provides an in-depth review of the preclinical data supporting the novel antidepressant effects of this compound, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). The following sections detail the pharmacological properties of this compound, its mechanism of action, and its efficacy in established rodent models of depression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC6 for the treatment of major depressive disorder.

Core Mechanism of Action

This compound exerts its therapeutic effects through the selective inhibition of HDAC6, an enzyme primarily localized in the cytoplasm that deacetylates non-histone proteins, most notably α-tubulin.[1][2][3] Unlike other histone deacetylases, HDAC6 has a limited effect on histone acetylation and thus, gene expression.[1][2][3] The inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin, a key component of microtubules.[1][4] This post-translational modification is associated with enhanced microtubule stability and function, which is hypothesized to contribute to its antidepressant-like effects.[1]

Caption: Proposed signaling pathway of this compound.

Pharmacological and Pharmacokinetic Profile

This compound is a potent inhibitor of HDAC6 with an IC50 of 7.5 nM.[4][5] It exhibits high selectivity for HDAC6 over class I HDACs, with a selectivity ratio ranging from 60- to 1500-fold.[1][2][6] Preclinical studies have demonstrated that this compound is brain bioavailable upon systemic administration.[1][2]

| Parameter | Value | Reference |

| HDAC6 IC50 | 7.5 nM | [4][5] |

| Selectivity over Class I HDACs | 60- to 1500-fold | [1][2][6] |

| Plasma Level (30 min post-50 mg/kg IP) | 1359 ng/mL (4.1 µM) | [1][4] |

| Plasmatic Half-life | 12 min | [1][4] |

| Brain/Plasma AUC Ratio | >1 | [1] |

Preclinical Efficacy in Rodent Models of Depression

The antidepressant-like properties of this compound have been evaluated in two standard preclinical models: the Tail Suspension Test (TST) and the Chronic Social Defeat Stress (CSDS) paradigm.

Tail Suspension Test (TST)

The TST is a widely used acute model to screen for potential antidepressant activity. In this test, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

Experimental Workflow:

References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant-like properties of novel HDAC6-selective inhibitors with improved brain bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

The Discovery and Development of ACY-775: A Selective HDAC6 Inhibitor

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of ACY-775, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Developed by Acetylon Pharmaceuticals, this compound has been investigated for its therapeutic potential in various diseases, particularly those involving protein misfolding and aggregation, and neurological disorders. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental validation of selective HDAC inhibitors.

Introduction to HDAC6 and its Therapeutic Potential

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, thereby modulating gene expression and various cellular processes. HDAC6 is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, a key component of microtubules, cortactin, and the chaperone protein Hsp90.

By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics, which are crucial for intracellular transport, cell migration, and cell division. Dysregulation of HDAC6 activity has been implicated in the pathology of numerous diseases, including cancer, neurodegenerative disorders such as Alzheimer's and Charcot-Marie-Tooth disease, and inflammatory conditions. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy to restore normal cellular function without the broad, and often toxic, effects of pan-HDAC inhibitors.

Discovery and Characterization of this compound

This compound, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, was developed as a potent and selective small molecule inhibitor of HDAC6.[1]

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the enzymatic activity of HDAC6. This leads to the hyperacetylation of its primary substrate, α-tubulin.[2] Increased acetylation of α-tubulin is associated with enhanced microtubule stability and improved axonal transport, a process often impaired in neurodegenerative diseases.[3] Notably, this compound displays high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs, which are associated with the dose-limiting toxicities of many non-selective HDAC inhibitors.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Selectivity vs. Class I HDACs | Reference |

| HDAC6 | 7.5 | ~700-fold | [4][5] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice (50 mg/kg, i.p.)

| Parameter | Value | Unit | Reference |

| Peak Plasma Concentration (Cmax) at 30 min | 1359 | ng/mL | [2][4] |

| Molar Concentration at 30 min | 4.1 | µM | [2][4] |

| Plasma Half-life (t1/2) | 12 | min | [2][4] |

| Brain/Plasma Ratio (AUC) | >1 | - | [2][4] |

Signaling Pathways and Experimental Workflows

HDAC6 Signaling Pathway

The following diagram illustrates the central role of HDAC6 in deacetylating α-tubulin and the effect of this compound inhibition.

References

- 1. abcam.com [abcam.com]

- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boston's Acetylon Gets Taken Out By Celgene, Will Spin Out Startup Regenacy Pharma - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

ACY-775 In Vitro Experimental Protocols: A Detailed Guide for Researchers

Abstract

This document provides detailed application notes and protocols for the in vitro characterization of ACY-775, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in the study of HDAC6 inhibition and its downstream cellular effects. This guide covers methodologies for assessing HDAC6 enzymatic activity, quantifying tubulin acetylation, and evaluating cell viability in response to this compound treatment. All quantitative data is summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Unlike other HDAC isoforms that predominantly target nuclear histones, HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes including microtubule dynamics, cell migration, and protein quality control. These characteristics make this compound a valuable tool for investigating the biological roles of HDAC6 and a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on in vitro experimental findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Notes |

| HDAC6 IC50 | 7.5 nM | Potent inhibition of HDAC6 enzymatic activity.[1][2] |

| Selectivity | ~100- to 700-fold vs. Class I HDACs | Demonstrates high selectivity for HDAC6 over other HDAC isoforms.[3] |

| Class II HDACs | Minimal activity (IC50 > 1 µM) | Low inhibitory effect on other Class II HDACs.[3] |

Table 2: Cellular Activity of this compound

| Cell Line | Effective Concentration | Endpoint | Incubation Time |

| N2a (Neuroblastoma) | 100 nM - 1 µM | Increased α-tubulin acetylation | Not specified |

| Various Cell Lines | 2.5 µM | General in vitro treatment concentration | 4 hours[1][2] |

Experimental Protocols

This section provides detailed step-by-step protocols for key in vitro experiments to characterize the activity of this compound.

HDAC6 Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6.

Materials:

-

Recombinant Human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

HDAC Developer solution (containing Trichostatin A and a protease)

-

This compound compound

-

DMSO (for compound dilution)

-

Black, flat-bottom 96-well plate

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC6 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

-

Assay Reaction:

-

Add 40 µL of Assay Buffer to each well of the 96-well plate.

-

Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to the respective wells.

-

Add 25 µL of the diluted HDAC6 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 25 µL of the diluted fluorogenic HDAC6 substrate to each well.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination and Signal Development: Add 50 µL of HDAC Developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes. Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

α-Tubulin Acetylation Assay (Western Blot)

This protocol details the procedure for assessing the effect of this compound on the acetylation of its primary cytoplasmic substrate, α-tubulin, using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Glycine Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetyl-α-tubulin (Lys40)

-

Mouse anti-α-tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000, 2500 nM) for a specified time (e.g., 4 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

Strip the membrane (optional, or run a parallel gel) and re-probe with the primary antibody against total α-tubulin to ensure equal protein loading.

-

-

Densitometry Analysis: Quantify the band intensities for acetyl-α-tubulin and total α-tubulin. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to evaluate the effect of this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Clear, flat-bottom 96-well plate

-

Absorbance plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow the cells to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or shaking the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

-

Plot the percent viability against the drug concentration to generate a dose-response curve and determine the IC50 value if applicable.

-

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway affected by this compound through the inhibition of HDAC6.

Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered microtubule-dependent cellular processes.

Experimental Workflows

The following diagrams outline the workflows for the key experimental protocols described above.

HDAC6 Enzymatic Assay Workflow

References

Application Notes and Protocols for ACY-775 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action involves the inhibition of HDAC6's deacetylase activity, leading to the hyperacetylation of its downstream targets, most notably α-tubulin.[1] This targeted activity makes this compound a valuable tool for investigating the cellular processes regulated by HDAC6, including cell motility, protein trafficking, and cell signaling. These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, including recommended concentrations, detailed protocols for key assays, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action of this compound

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, where it deacetylates non-histone proteins. A key substrate of HDAC6 is α-tubulin, a major component of microtubules. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin. This post-translational modification is associated with increased microtubule stability and can impact various cellular functions that are dependent on microtubule dynamics.

Caption: Mechanism of action of this compound.

Effective Concentrations of this compound in Cell Culture

The optimal concentration of this compound can vary depending on the cell line, experimental duration, and the specific endpoint being measured. The IC50 for HDAC6 inhibition by this compound is 7.5 nM.[1][2] The following table summarizes effective concentrations reported in the literature for this compound and the closely related HDAC6 inhibitor, ACY-1215, providing a starting point for experimental design.

| Cell Line | Compound | Concentration | Incubation Time | Observed Effect |

| RN46A-B14 | This compound | 2.5 µM | 4 hours | Increased α-tubulin acetylation |

| Dorsal Root Ganglion (DRG) Neurons | This compound | Not specified | Not specified | Increased acetylated α-tubulin signal intensity |

| HCT116 (Colon Cancer) | ACY-1215 | 1 µM, 5 µM, 10 µM | 24 hours | Dose-dependent decrease in cell viability and increase in apoptosis |

| H1975 (Lung Cancer) | ACY-241 | Various | 48 hours | Reduction in HIF-1α expression and suppression of cell invasion and migration |

| Multiple Myeloma Cell Lines | ACY-1215 | Not specified | Not specified | Mildly affected BCMA surface expression levels |

Experimental Protocols

The following are detailed protocols for common assays used to assess the effects of this compound in cell culture.

References

ACY-775 for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACY-775 is a potent and selective histone deacetylase 6 (HDAC6) inhibitor that has shown therapeutic potential in various preclinical models. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, with a focus on dosage, administration, and experimental design. The information is compiled from multiple studies to assist researchers in designing and executing their own experiments.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the dosages of this compound used in various mouse models. This information is intended to serve as a guide for dose selection in future studies.

| Mouse Model | Dosage | Administration Route | Frequency | Study Focus | Reference |

| Charcot–Marie–Tooth Disease (CMT2) | 3 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Neurological disease | [1] |

| Depression (Tail Suspension Test) | 5 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Acute (single injection) | Antidepressant-like effects | [2][3] |

| Depression (Chronic Social Defeat) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 10 days (pretreatment) and 10 days (during stress) | Antidepressant-like effects | [3] |

| Pharmacokinetics | 5 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Acute (single injection) | Brain bioavailability | [2][4] |

| Anxiety (Open-Field Test) | 5, 10, and 50 mg/kg | Intraperitoneal (i.p.) | Acute (single injection) | Exploratory behavior | [2] |

Signaling Pathway

This compound selectively inhibits HDAC6, a cytoplasmic enzyme responsible for the deacetylation of several proteins, most notably α-tubulin. Inhibition of HDAC6 leads to an increase in acetylated α-tubulin, which in turn can affect microtubule dynamics and axonal transport. This mechanism is crucial for its therapeutic effects in neurological disorders.

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Saline (0.9%)

Protocol:

-

Dissolve this compound in DMSO to create a stock solution.

-

Dilute the stock solution in 0.9% saline to achieve the desired final concentration. The final concentration of DMSO should be low (e.g., 0.75%) to minimize toxicity.[2]

-

For a 50 mg/kg dose, due to limited solubility, the final solution may be a suspension.[2] Ensure the suspension is homogenous by vortexing before each injection.

-

Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.[2]

In Vivo Study Workflow for a Neurological Disease Model

This workflow is based on studies investigating the efficacy of this compound in a mouse model of Charcot–Marie–Tooth disease.[1]

Protocol:

-

Animal Model: Utilize a relevant mouse model for the disease of interest. For instance, the HSPB1S135F mutant mouse model is used for Charcot–Marie–Tooth disease type 2.[1]

-

Treatment Groups: Randomly assign symptomatic mice to either a treatment group receiving this compound or a vehicle control group.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal injection daily for the duration of the study (e.g., 21 days).[1]

-

Endpoint Analysis:

Pharmacokinetic Analysis of this compound

Protocol:

-

Dosing: Administer a single dose of this compound (e.g., 5 or 50 mg/kg, i.p.) to mice.[2]

-

Sample Collection: Collect plasma and brain tissue at various time points post-injection (e.g., 30 minutes, 1 hour, 4 hours).[2]

-

Analysis:

-

Measure the concentration of this compound in plasma and brain lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Determine pharmacokinetic parameters such as plasma half-life and brain-to-plasma ratio.

-

Assess target engagement by measuring the levels of acetylated α-tubulin in brain lysates via Western blot.[2] A significant increase in acetylated α-tubulin indicates that this compound has reached its target and is biologically active.

-

Logical Relationship: Dose-Response and Target Engagement

The selection of an appropriate dose for in vivo studies is critical and is often determined by the relationship between the administered dose, the resulting drug concentration in the target tissue, and the engagement of the molecular target.

For this compound, studies have shown that a 50 mg/kg i.p. dose results in micromolar concentrations in the plasma within 30 minutes and leads to a significant increase in acetylated α-tubulin in the brain.[2][4] This dose has also been shown to produce antidepressant-like effects in behavioral tests.[2][3] In contrast, a lower dose of 5 mg/kg did not show a significant effect in the same behavioral paradigm, highlighting the importance of adequate target engagement for therapeutic efficacy.[2][3] However, in the context of Charcot–Marie–Tooth disease, a lower dose of 3 mg/kg was sufficient to produce therapeutic effects.[1] This suggests that the optimal dose may be dependent on the specific disease model and the desired therapeutic outcome.

Conclusion

The provided notes and protocols offer a comprehensive guide for the use of this compound in in vivo mouse studies. The selection of an appropriate dosage and experimental design is crucial for obtaining reliable and reproducible results. Researchers should carefully consider the specific aims of their study and the characteristics of their animal model when applying this information.

References

- 1. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot–Marie–Tooth Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: ACY-775 Treatment of RN46A-B14 Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] HDAC6 is a cytoplasmic enzyme that plays a crucial role in various cellular processes, including microtubule dynamics, by deacetylating α-tubulin.[2] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is associated with enhanced microtubule stability and axonal transport, making it a therapeutic target for neurodegenerative diseases and psychiatric disorders.[3][4][5] The RN46A-B14 cell line is an immortalized rat embryonic raphe neuronal precursor cell line that can differentiate into serotonergic neurons.[6][7][8][9][10] This cell line serves as a valuable in vitro model for studying neuronal processes and the effects of neuroactive compounds. These application notes provide detailed protocols for the treatment of RN46A-B14 cells with this compound and the subsequent analysis of its effects on protein acetylation.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and other HDAC inhibitors on RN46A-B14 cells.

Table 1: Effect of HDAC Inhibitors on α-Tubulin Acetylation in RN46A-B14 Cells

| Treatment | Concentration (µM) | Treatment Duration (hours) | Change in α-Tubulin Acetylation (K40) (% of Vehicle) |

| Vehicle (0.1% DMSO) | - | 4 | 100 |

| This compound | 2.5 | 4 | ~400% increase |

| ACY-738 | 2.5 | 4 | ~400% increase |

| Tubastatin A (TubA) | 2.5 | 4 | ~400% increase |

| Trichostatin A (TSA) | 0.6 | 4 | Significant increase |

Data extracted from Jochems et al., 2014.[1][11]

Table 2: Effect of HDAC Inhibitors on Histone H3 Acetylation in RN46A-B14 Cells

| Treatment | Concentration (µM) | Treatment Duration (hours) | Change in Histone H3 Acetylation (K9) (% of Vehicle) |

| Vehicle (0.1% DMSO) | - | 4 | 100 |

| This compound | 2.5 | 4 | No significant change |

| ACY-738 | 2.5 | 4 | No significant change |

| Tubastatin A (TubA) | 2.5 | 4 | No significant change |

| Trichostatin A (TSA) | 0.6 | 4 | Significant increase |

Data extracted from Jochems et al., 2014.[1][11]

Experimental Protocols

Cell Culture of RN46A-B14 Cells

Materials:

-

RN46A-B14 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture undifferentiated RN46A-B14 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, wash the cells with PBS, then add Trypsin-EDTA and incubate for a few minutes until the cells detach.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.

This compound Treatment of RN46A-B14 Cells

Materials:

-

Cultured RN46A-B14 cells

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cell culture medium

Protocol:

-

Plate RN46A-B14 cells at the desired density in appropriate cell culture plates.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution in cell culture medium to the final desired concentration (e.g., 2.5 µM).[1] A vehicle control using 0.1% DMSO in the medium should be included.[1]

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 4 hours).[1]

Western Blotting for Protein Acetylation

Materials:

-

Treated RN46A-B14 cells

-

Histone extraction kit (e.g., Epigentek) or RIPA lysis buffer

-

Protein assay kit (e.g., Bio-Rad)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetyl-α-Tubulin (Lys40)

-

Anti-α-Tubulin

-

Anti-acetyl-Histone H3 (Lys9)

-

Anti-Histone H3

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with cold PBS.

-

For histone analysis, process the samples using a histone extraction kit according to the manufacturer's instructions.[1] For whole-cell lysates, use a suitable lysis buffer (e.g., RIPA).

-

Quantify the protein concentration of the lysates using a protein assay.[1]

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation.

Caption: Workflow for analyzing this compound's effects on RN46A-B14 cells.

References

- 1. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. RN46A-B14. Culture Collections [culturecollections.org.uk]

- 7. RN46A-B14 NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA, 12061303, rat embryo d13 medullary raphe. Morphology: proliferating, fibroblast. Differentiating, neuronal. | Sigma-Aldrich [sigmaaldrich.com]

- 8. RN46A. Culture Collections [culturecollections.org.uk]

- 9. Cellosaurus cell line RN46A-B14 (CVCL_U016) [cellosaurus.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Immunofluorescence Staining for Acetylated Tubulin Following ACY-775 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme responsible for the deacetylation of several non-histone proteins, most notably α-tubulin.[1] The acetylation of α-tubulin at lysine-40 is a key post-translational modification associated with microtubule stability and plays a crucial role in various cellular processes, including intracellular transport and cell motility.[2][3] By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin.[4] This application note provides a detailed protocol for the immunofluorescence staining of acetylated tubulin in cultured cells treated with this compound, enabling researchers to visualize and quantify the effects of this potent inhibitor.

Mechanism of Action

This compound selectively binds to the catalytic domain of HDAC6, preventing it from removing acetyl groups from its substrates. The primary cytoplasmic substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 by this compound results in the accumulation of acetylated α-tubulin, which can be visualized and quantified using immunofluorescence microscopy.

Caption: Mechanism of this compound action on tubulin acetylation.

Expected Results and Data Presentation

Treatment of cultured cells with this compound is expected to cause a significant increase in the fluorescence intensity of acetylated tubulin staining. While direct quantification from immunofluorescence for this compound is not widely published, studies using other specific HDAC6 inhibitors and HDAC6 knockdown have shown substantial increases in acetylated tubulin levels. For instance, treatment of C2C12 myotubes with the specific HDAC6 inhibitor Tubastatin A resulted in a significant increase in α-tubulin acetylation.[2] Another study in HEK293 cells showed increased tubulin acetylation with various HDAC6 inhibitors.[2] Furthermore, cells with amplified centrosomes, which exhibit increased microtubule stability, show a roughly 2-fold increase in acetylated tubulin fluorescence intensity.[5]

The following table summarizes representative quantitative data from experiments investigating the effects of HDAC6 inhibition on acetylated tubulin levels.

| Treatment/Condition | Cell Type | Fold Increase in Acetylated Tubulin (Method) | Reference |

| HDAC6 Inhibitor (Tubastatin A) | C2C12 myotubes | Significant Increase (Immunofluorescence/Western Blot) | [2] |

| HDAC6 Inhibitors (TubA, HPOB, ACY-1215, TBC) | HEK293 cells | Increased Acetylation (Western Blot) | [2] |

| Centrosome Amplification | RPE-1 | ~2-fold (Immunofluorescence Intensity) | [5] |

Experimental Protocols

This section provides a detailed methodology for the immunofluorescence staining of acetylated tubulin in cultured cells following treatment with this compound.

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., HeLa, NIH3T3, or a cell line relevant to the research) on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 1-10 µM). A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental goals.

-

Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for a predetermined time (e.g., 4-24 hours). Include a vehicle control (DMSO) under the same conditions.

Immunofluorescence Staining Protocol

Caption: Experimental workflow for immunofluorescence staining.

Reagents and Materials:

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.25% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-acetylated α-tubulin (e.g., Clone 6-11B-1) diluted in Blocking Buffer (typically 1:1000 to 1:5000).

-

Secondary Antibody: Fluorophore-conjugated goat anti-mouse IgG (e.g., Alexa Fluor 488 or 568) diluted in Blocking Buffer (typically 1:500 to 1:1000).

-

Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution.

-

Antifade Mounting Medium.

-

Glass slides.

-

Forceps.

Procedure:

-

Fixation:

-

After this compound treatment, gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-acetylated tubulin antibody in Blocking Buffer to the recommended concentration.

-

Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparison.

-

Quantify the fluorescence intensity of acetylated tubulin staining using image analysis software (e.g., ImageJ/Fiji). Measure the mean fluorescence intensity within defined regions of interest (ROIs) for multiple cells per condition.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal | Ineffective this compound treatment | Verify the concentration and incubation time of this compound. Perform a dose-response and time-course experiment. |

| Primary antibody not working | Use a new aliquot of the antibody. Check the recommended antibody dilution and incubation conditions. | |

| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |

| High background | Insufficient blocking | Increase the concentration of BSA in the blocking buffer or the blocking time. |

| Secondary antibody non-specific binding | Include a control without primary antibody. Use a secondary antibody pre-adsorbed against the species of the sample. | |

| Autoflourescence | Use an appropriate antifade mounting medium. If using glutaraldehyde in fixation, quench with sodium borohydride. | |

| Photobleaching | Excessive exposure to excitation light | Minimize exposure to light during staining and imaging. Use an antifade mounting medium. |

Conclusion

This application note provides a comprehensive guide for the immunofluorescence staining of acetylated tubulin in cells treated with the selective HDAC6 inhibitor, this compound. By following the detailed protocols and considering the provided data, researchers can effectively visualize and quantify the impact of this compound on microtubule acetylation, facilitating studies in drug development and fundamental cell biology.

References

- 1. embopress.org [embopress.org]

- 2. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Western Blot Analysis of HDAC6 Inhibition by ACY-775

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and microtubule dynamics. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, with α-tubulin being a key target. The deacetylation of α-tubulin by HDAC6 affects microtubule stability and function. Consequently, HDAC6 has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

ACY-775 is a potent and selective inhibitor of HDAC6, demonstrating low nanomolar efficacy.[1][2][3][4] Its selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, makes it a valuable tool for studying the specific functions of HDAC6 and a promising candidate for therapeutic development.[1][5] Western blotting is a fundamental technique to assess the pharmacodynamic effects of this compound by measuring the acetylation status of its primary substrate, α-tubulin. An increase in acetylated α-tubulin serves as a reliable biomarker for HDAC6 inhibition.

These application notes provide a comprehensive guide for the Western blot analysis of HDAC6 inhibition by this compound, including detailed protocols, data interpretation, and visualization of the relevant signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the potency and cellular effects of this compound on HDAC6 inhibition.

Table 1: In Vitro Potency of this compound against HDAC6

| Compound | IC50 (nM) for HDAC6 | Selectivity over Class I HDACs | Reference |

| This compound | 7.5 | 60- to 1500-fold | [1][2][5] |

| ACY-738 (related compound) | 1.7 | ~100-fold | [1] |

| Tubastatin A (reference compound) | 18 | ~200-fold | [1] |

Table 2: Cellular Effects of this compound on α-Tubulin Acetylation (Western Blot Analysis)

| Cell Line/Tissue | This compound Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (approx.) | Reference |

| RN46A-B14 serotonergic cells | 2.5 µM | 4 hours | Significant increase | [6] |

| N2a cells | 1 µM | Not specified | Saturation of α-tubulin hyperacetylation | [7] |

| Mouse whole-brain lysates | 50 mg/kg (i.p.) | 30 min, 1h, 4h | Significant increase at all time points | [1][6] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells (e.g., HeLa, N2a, or a cell line relevant to your research) at an appropriate density in a multi-well plate or flask to ensure they reach 70-80% confluency on the day of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed immediately to cell lysis as described in Protocol 2.

Protocol 2: Western Blot Analysis of Acetylated α-Tubulin

A. Sample Preparation (Cell Lysis)

-

Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail. It is crucial to also include an HDAC inhibitor, such as Trichostatin A (TSA) or sodium butyrate, in the lysis buffer to prevent post-lysis deacetylation.

-

Cell Lysis: Add the ice-cold lysis buffer to the washed cell pellet or plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay, such as the Bradford or BCA assay.

B. SDS-PAGE and Protein Transfer

-

Sample Preparation for Loading: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

C. Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., anti-acetyl-α-Tubulin (Lys40)) diluted in the blocking buffer. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in C.3.

D. Detection and Analysis

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing (for Loading Control): To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated α-tubulin band to the intensity of the corresponding loading control band.

Controls for Western Blot Analysis:

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.

-

Positive Control: Cells treated with a known pan-HDAC inhibitor like Trichostatin A (TSA) or a selective HDAC6 inhibitor like Tubastatin A to confirm that the system can detect an increase in α-tubulin acetylation.

-

Loading Control: Probing for a housekeeping protein (e.g., total α-tubulin, GAPDH, β-actin) to ensure equal protein loading across all lanes.

Mandatory Visualization

Signaling Pathway of HDAC6 Inhibition by this compound

Caption: Mechanism of this compound action on HDAC6 and its downstream effects.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis of HDAC6 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Notes and Protocols for ACY-775 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of ACY-775, a selective Histone Deacetylase 6 (HDAC6) inhibitor, in animal studies, primarily focusing on rodent models. The included methodologies are based on established preclinical research and aim to ensure consistent and reproducible results.

Introduction to this compound

This compound is a potent and selective inhibitor of HDAC6, an enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins, most notably α-tubulin. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which can modulate microtubule dynamics, axonal transport, and other critical cellular functions. Its therapeutic potential is being investigated in a range of diseases, including neurodegenerative disorders and cancer.

Administration Routes and Formulation

The primary route of administration for this compound in preclinical animal studies is intraperitoneal (i.p.) injection. Oral (p.o.) administration via gavage is also a potential route, though less commonly reported for this specific compound.

Recommended Vehicle for In Vivo Administration

A common vehicle for preparing this compound for in vivo studies involves a multi-component solvent system to ensure solubility and bioavailability.

Vehicle Formulation for Intraperitoneal (i.p.) Injection:

To prepare a 1 mL working solution, the following steps can be taken:

-

Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).

-

To 400 µL of Polyethylene glycol 300 (PEG300), add 100 µL of the this compound DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL.

It is recommended to prepare the working solution fresh on the day of use.

Quantitative Data Summary

The following tables summarize key quantitative data from animal studies involving this compound administration.

Table 1: Dosing and Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Animal Model | Citation |

| Effective Dose Range | 5 - 50 mg/kg | Intraperitoneal (i.p.) | Mice | [1] |

| Plasma Concentration (Cmax) | 1359 ng/mL (4.1 µM) | 50 mg/kg i.p. | Mice | [1] |

| Time to Cmax (Tmax) | 30 minutes | 50 mg/kg i.p. | Mice | [1] |

| Plasma Half-life (t½) | 12 minutes | 50 mg/kg i.p. | Mice | [1] |

| Brain Bioavailability | AUCBrain/AUCPlasma > 1 | 50 mg/kg i.p. | Mice | [1] |

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection in Mice

This protocol details the standard procedure for administering this compound via intraperitoneal injection in mice.

Materials:

-

This compound dosing solution (prepared as described in section 2.1)

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.

-

Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck, ensuring the head is immobilized. The handler should be trained in proper animal restraint techniques to minimize stress and ensure safety.

-

Injection Site Identification: Position the mouse to expose its abdomen. The preferred injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Sterilization: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle at a 15-20 degree angle with the bevel facing up. Gently aspirate to ensure the needle has not entered a blood vessel or internal organ (no blood or fluid should enter the syringe).

-

Administration: Slowly inject the calculated volume of the this compound solution into the peritoneal cavity.

-

Withdrawal: Carefully withdraw the needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol for Oral Gavage in Mice (General Protocol)

While less common for this compound, this general protocol for oral gavage can be adapted. The vehicle may need to be optimized for oral administration.

Materials:

-

This compound dosing solution (vehicle may require adjustment for oral route)

-

Flexible feeding tube or stainless steel gavage needle (20-22 gauge for mice)

-

Sterile syringe

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse for accurate dose calculation.

-

Restraint: Hold the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-